

# A Comprehensive Technical Guide to the $^{13}\text{C}$ NMR Analysis of 2-Benzylbutanoic Acid

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## Compound of Interest

Compound Name: 2-Benzylbutanoic acid

Cat. No.: B1329414

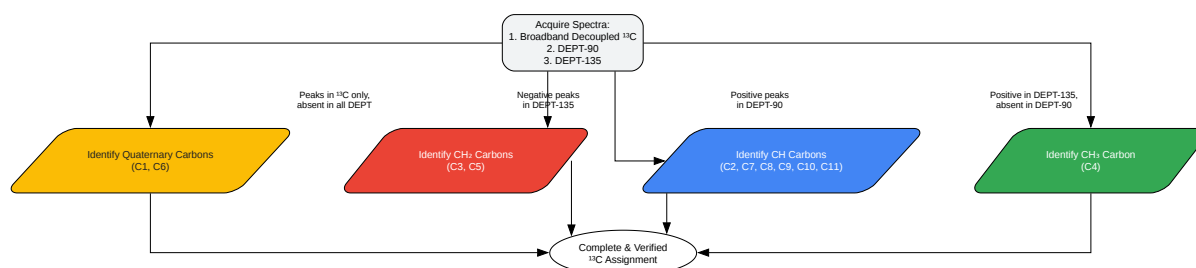
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This guide provides an in-depth exploration of the  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) analysis of **2-Benzylbutanoic acid**. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to explain the causal reasoning behind spectral interpretation and experimental design. We will cover the theoretical prediction of the  $^{13}\text{C}$  NMR spectrum, the practical application of advanced NMR techniques like DEPT for unambiguous signal assignment, and a field-proven protocol for sample preparation and data acquisition.

## Structural Overview and Carbon Environments

**2-Benzylbutanoic acid** is a carboxylic acid featuring a chiral center at the C2 position. Its structure incorporates several distinct chemical environments: a carboxyl group, an aromatic phenyl ring, and a saturated aliphatic chain. This diversity makes it an excellent subject for demonstrating the power of  $^{13}\text{C}$  NMR in comprehensive structural elucidation.

The molecule possesses 11 unique carbon atoms. For the purpose of this guide, they have been systematically numbered as shown in the diagram below. Understanding these distinct electronic environments is the first step in predicting and interpreting the resulting NMR spectrum.



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